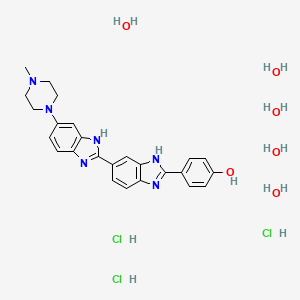

Hoechst 33258 (trihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

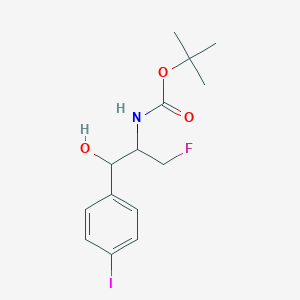

Hoechst 33258 (trihydrochloride) is a fluorescent dye widely used in molecular biology and cell biology research. It is known for its ability to bind to the minor groove of double-stranded DNA, specifically recognizing A-T rich regions. This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA staining and visualization in various biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hoechst 33258 (trihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of Hoechst 33258 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The compound is then formulated into various concentrations and forms, such as powders and solutions, for research and commercial use .

Análisis De Reacciones Químicas

Types of Reactions: Hoechst 33258 (trihydrochloride) primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The binding of Hoechst 33258 (trihydrochloride) to DNA is facilitated by aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS). The optimal pH for binding is around neutral to slightly alkaline .

Major Products Formed: The major product of the reaction between Hoechst 33258 (trihydrochloride) and DNA is a fluorescent complex, where the dye is intercalated into the minor groove of the DNA double helix .

Aplicaciones Científicas De Investigación

Hoechst 33258 (trihydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study DNA interactions and conformations.

Biology: Employed in cell cycle studies, apoptosis detection, and chromosome sorting due to its ability to stain live and fixed cells

Medicine: Utilized in diagnostic assays to detect DNA damage and mycoplasma contamination in cell cultures

Industry: Applied in the development of fluorescence-based assays and imaging techniques for various biological and chemical analyses

Mecanismo De Acción

Hoechst 33258 (trihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA. This binding is highly selective for A-T rich regions, leading to a significant increase in fluorescence intensity. The dye’s fluorescence properties are sensitive to the DNA conformation and chromatin state, making it a valuable tool for detecting DNA damage and other nuclear events .

Comparación Con Compuestos Similares

Hoechst 33258 (trihydrochloride) is part of a family of Hoechst dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and DNA-binding properties but differ in their water solubility and cell permeability:

Hoechst 33342: More cell-permeant and slightly less water-soluble than Hoechst 33258. .

Hoechst 34580: Exhibits different fluorescence excitation and emission properties, making it suitable for specific applications

Hoechst 33258 (trihydrochloride) is unique in its balance of water solubility and cell permeability, making it versatile for both live and fixed cell staining .

Propiedades

Fórmula molecular |

C25H37Cl3N6O6 |

|---|---|

Peso molecular |

624.0 g/mol |

Nombre IUPAC |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;pentahydrate;trihydrochloride |

InChI |

InChI=1S/C25H24N6O.3ClH.5H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;5*1H2 |

Clave InChI |

FSUIEDWKXBGNOF-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.O.O.O.O.Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)

![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)

![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)

![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)

![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)

![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)